![molecular formula C8H9ClN2O2 B2429084 2,3-二氢-1H-吡咯并[2,3-b]吡啶-6-羧酸盐酸盐 CAS No. 2490412-94-5](/img/structure/B2429084.png)

2,3-二氢-1H-吡咯并[2,3-b]吡啶-6-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

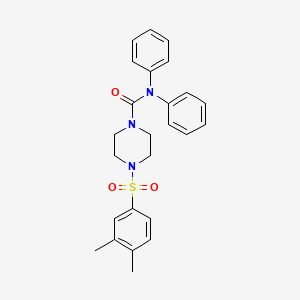

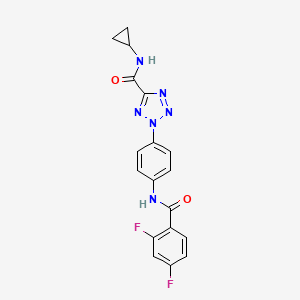

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride is a chemical compound with the empirical formula C8H8N2O2 . It is a solid substance .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it is known that 1H-pyrrolo[2,3-b]pyridine derivatives can be synthesized through various chemical reactions . For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . The carboxylic acid group is attached to the 6-position of the pyridine ring .Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C8H8N2O2, and its molecular weight is 164.16 .科学研究应用

成纤维细胞生长因子受体抑制剂

该化合物用于设计和合成衍生物,这些衍生物可以作为成纤维细胞生长因子受体 (FGFR) 的有效抑制剂 . FGFR 在各种类型的肿瘤中起着至关重要的作用,使其成为癌症治疗的诱人靶点 . 该化合物的衍生物已显示出对 FGFR1、2 和 3 的有效活性 .

乳腺癌治疗

该化合物的一种衍生物,称为化合物 4h,已显示出在抑制乳腺癌 4T1 细胞增殖和诱导细胞凋亡方面具有潜力 . 它还显着抑制了 4T1 细胞的迁移和侵袭 .

内脏利什曼病的治疗

一系列独特的功能化 2,3,-二氢-1H-吡咯并[3,4-b]喹啉-1-酮衍生物,与该化合物有关,被合成并评估了其对内脏利什曼病 (VL) 的功效 .

光物理研究

高血糖症和相关疾病的治疗

该化合物可用于预防和治疗涉及血浆血糖升高的疾病,例如高血糖症和降低血糖有益的疾病:1 型糖尿病、肥胖导致的糖尿病、糖尿病性血脂异常、高甘油三酯血症、胰岛素抵抗、葡萄糖耐量受损、高脂血症、心血管疾病和高血压 .

作用机制

Target of Action

The primary targets of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . FGFRs function through signal transduction pathways that are activated upon binding to fibroblast growth factors. This binding leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which in turn activates downstream signaling . By inhibiting FGFRs, the compound disrupts these signaling pathways, leading to changes in cellular processes .

Biochemical Pathways

The compound affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating various cellular processes, including cell proliferation and migration, and angiogenesis . Abnormal activation of these pathways due to FGFR signaling can lead to the progression and development of several cancers .

Pharmacokinetics

Similar compounds have been shown to exhibit good stability in both simulated gastric fluid and simulated intestinal fluid . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

The inhibition of FGFRs by 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride can lead to a decrease in cell proliferation and an increase in apoptosis . This can result in the inhibition of tumor growth in cancers where FGFR signaling is abnormally activated .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the gastrointestinal tract can affect the stability and absorption of the compound . Additionally, the presence of other medications or substances can potentially interact with the compound, affecting its efficacy and metabolism.

未来方向

属性

IUPAC Name |

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2.ClH/c11-8(12)6-2-1-5-3-4-9-7(5)10-6;/h1-2H,3-4H2,(H,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJLTRUYPBCQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

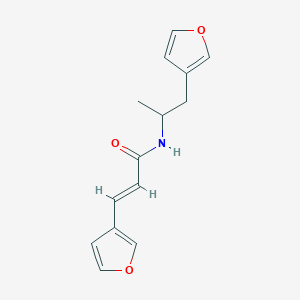

![4-[2-Oxo-2-(3-phenyl-2,5-dihydropyrrol-1-yl)ethoxy]benzaldehyde](/img/structure/B2429002.png)

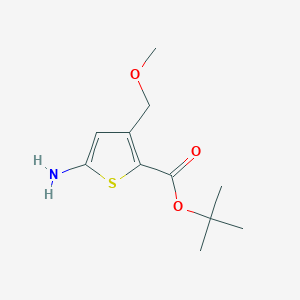

![2-(4-chlorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2429003.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2429007.png)

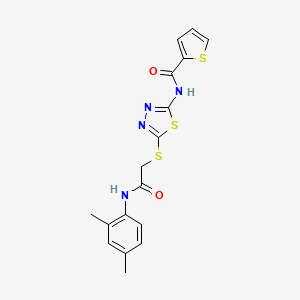

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2429009.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2429020.png)

![2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2429023.png)